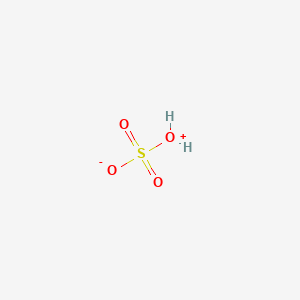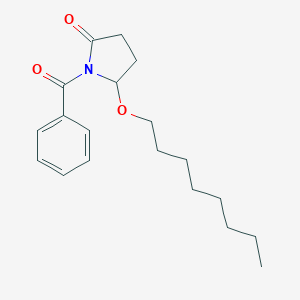
Polyglyceryl-3 caprate
Vue d'ensemble
Description
Polyglyceryl-3 Caprate (PGC) is a non-ionic surfactant that has gained significant attention in recent years due to its unique properties. PGC is a biodegradable, non-toxic, and eco-friendly surfactant that has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mécanisme D'action
Polyglyceryl-3 caprate acts as a surfactant by lowering the surface tension between two immiscible phases. It forms micelles in aqueous solutions, which can solubilize hydrophobic compounds. Polyglyceryl-3 caprate can also form a stable emulsion by stabilizing the interface between oil and water.
Biochemical and Physiological Effects:
Polyglyceryl-3 caprate has been shown to be non-toxic and biodegradable. It has also been shown to have low skin irritation potential. In vitro and in vivo studies have shown that Polyglyceryl-3 caprate has no significant cytotoxicity or genotoxicity. Polyglyceryl-3 caprate has also been shown to have an antimicrobial effect against various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
Polyglyceryl-3 caprate has several advantages for lab experiments, including its biodegradability, low toxicity, and eco-friendliness. However, Polyglyceryl-3 caprate can be expensive compared to other surfactants, and its properties can vary depending on the synthesis method and conditions.
Orientations Futures
There are several future directions for Polyglyceryl-3 caprate research. One direction is to optimize the synthesis method to obtain a higher product yield and purity. Another direction is to study the effect of Polyglyceryl-3 caprate on the bioavailability of poorly soluble drugs. Further studies are also needed to investigate the potential of Polyglyceryl-3 caprate as a drug delivery system. In the cosmetic industry, Polyglyceryl-3 caprate can be used to develop new formulations with improved stability and skin penetration. In the food industry, Polyglyceryl-3 caprate can be used to develop new food additives with improved emulsifying and stabilizing properties.
Conclusion:
Polyglyceryl-3 caprate is a versatile surfactant with a wide range of applications in various fields. Its unique properties, such as biodegradability, low toxicity, and eco-friendliness, make it an attractive alternative to conventional surfactants. Further research is needed to optimize the synthesis method, investigate the potential of Polyglyceryl-3 caprate as a drug delivery system, and develop new formulations in the cosmetic and food industries.
Applications De Recherche Scientifique
Polyglyceryl-3 caprate has been extensively studied for its various applications in different fields. In the pharmaceutical industry, Polyglyceryl-3 caprate has been used as a solubilizer for poorly soluble drugs. It has also been used as a drug delivery system due to its ability to form micelles. In the cosmetic industry, Polyglyceryl-3 caprate has been used as an emulsifier, stabilizer, and foaming agent. In the food industry, Polyglyceryl-3 caprate has been used as a food additive, emulsifier, and stabilizer.
Propriétés
InChI |
InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOWNCQODCNURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH2+]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7664-93-9, 14808-79-8 | |
| Record name | Sulfuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)




![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)

